propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
Description
Propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrazole ring, and an ethoxy group
Properties
IUPAC Name |
propyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-11-27-21(25)14-5-7-15(8-6-14)28-19-13-22-23-20(19)17-10-9-16(26-4-2)12-18(17)24/h5-10,12-13,24H,3-4,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDVLWHGRISHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with propanol to form propyl 4-hydroxybenzoate. This intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into specific binding sites, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-[(3E)-3-(Ethylimino)-4-hydroxy-6-oxo-1,4-cyclohexadien-1-yl]-L-alanine: Contains a similar cyclohexadienone structure but with different functional groups.
Uniqueness
Propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate is unique due to its combination of a benzoate ester, a pyrazole ring, and an ethoxy group
Biological Activity
Propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a synthetic compound belonging to the class of esters, characterized by a complex structure that includes a pyrazole ring and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's IUPAC name is propyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate. Its molecular formula is , and the structure features a benzoate ester linked to a substituted pyrazole ring.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The hydroxy and ethoxy groups can form hydrogen bonds, influencing the conformation and activity of proteins and enzymes. The pyrazole moiety is known for its ability to modulate various biological pathways, including anti-inflammatory and antioxidant mechanisms.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by studies demonstrating that pyrazole derivatives can inhibit pro-inflammatory cytokines. This makes them candidates for treating inflammatory diseases such as arthritis.
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds exhibit activity against various bacterial strains, indicating potential applications in developing new antibiotics.
Study on Antioxidant Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase. The compound's structure was found to be critical for its efficacy, with modifications leading to varying degrees of activity.
Study on Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of a related pyrazole compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema following treatment, suggesting that the compound could effectively modulate inflammatory responses through inhibition of NF-kB signaling pathways.
Research Findings Summary Table
| Biological Activity | Related Studies | Key Findings |
|---|---|---|
| Antioxidant | Study on pyrazole derivatives | Significant free radical scavenging activity |
| Anti-inflammatory | Murine model study | Reduced paw edema; modulation of NF-kB |
| Antimicrobial | In vitro assays against bacterial strains | Notable inhibition of bacterial growth |
Q & A
Q. What are the established synthetic routes for propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate?
The synthesis typically involves multi-step reactions:
- Pyrazole ring formation : A cyclocondensation reaction between hydrazine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions .
- Esterification : The benzoate moiety is introduced via esterification of 4-hydroxybenzoic acid with propanol under catalytic acid conditions (e.g., H₂SO₄) .
- Ether linkage : Coupling the pyrazole intermediate with the benzoate derivative using Mitsunobu conditions (DIAD, triphenylphosphine) or nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF) .
Validation : Purity is confirmed by HPLC (>95%) and structural elucidation via ¹H/¹³C NMR .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO .
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder modeling . Key parameters include R-factor (<0.05) and residual electron density maps.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrazole-ether coupling step?
- Experimental design : Use a factorial design (e.g., 2³) to test variables: solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (60–120°C) .
- Catalysis : Screen palladium or copper catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline systems enhance Ullmann-type couplings .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
Q. What methodologies are recommended for assessing the compound’s biological activity?
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- Computational docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR). Validate with molecular dynamics simulations (NAMD/GROMACS) .
Q. How should researchers resolve discrepancies in crystallographic and spectroscopic data?
- Cross-validation : Compare SCXRD-derived bond lengths/angles with DFT-optimized geometries (Gaussian 09/B3LYP/6-31G*) .
- Spectroscopic alignment : Ensure NMR chemical shifts match predicted values (via ACD/Labs or ChemDraw). Discrepancies in aromatic protons may indicate tautomerism or rotameric states .
- Refinement checks : In SHELXL, adjust weighting schemes and apply restraints for disordered regions. Validate with R-free values .
Q. What advanced computational methods can predict the compound’s physicochemical properties?
- Solubility/logP : Use COSMO-RS (via Turbomole) or quantitative structure-property relationship (QSPR) models .
- Tautomer stability : Perform ab initio calculations (MP2/cc-pVTZ) to compare the relative energies of pyrazole tautomers .
- ADME profiling : Employ SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across different assay platforms?
- Assay validation : Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
- Buffer optimization : Test pH and ionic strength effects on compound solubility and aggregation (e.g., DLS measurements) .
- Meta-analysis : Apply Bayesian statistics to integrate data from multiple studies and identify outliers .
Q. What strategies mitigate challenges in reproducing synthetic protocols?
- Detailed kinetic profiling : Use ReactIR to monitor reaction intermediates and optimize time-temperature profiles .
- Impurity mapping : LC-MS/MS identifies side products (e.g., ester hydrolysis byproducts) for targeted purification .
- Scale-up guidance : Apply QbD principles to define critical process parameters (CPPs) and ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
